molecular formula C18H15F2IN2O5 B607255 EBI-1051 CAS No. 1801896-05-8

EBI-1051

Cat. No.: B607255
CAS No.: 1801896-05-8
M. Wt: 504.23
InChI Key: VUJYNHRRRJUAHQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

EBI-1051 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EBI-1051 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MEK pathway and its role in various cellular processes.

    Biology: Employed in research to understand the biological effects of MEK inhibition on cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers such as melanoma, colon cancer, and breast cancer.

    Industry: Utilized in the development of new pharmaceuticals targeting the MEK pathway .

Properties

CAS No.

1801896-05-8

Molecular Formula

C18H15F2IN2O5

Molecular Weight

504.23

IUPAC Name

N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide

InChI

InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26)

InChI Key

VUJYNHRRRJUAHQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EBI1051;  EBI 1051;  EBI-1051

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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